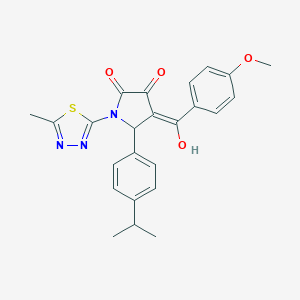![molecular formula C21H24N2O4 B265693 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PP2A activator has been shown to be effective in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator works by activating protein phosphatase 2A (4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide), a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is involved in the regulation of cell cycle progression, apoptosis, and DNA repair. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also plays a critical role in the regulation of protein kinases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to have a number of biochemical and physiological effects. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to induce apoptosis and suppress cell proliferation by inhibiting the activity of oncogenic kinases such as AKT, ERK, and JNK. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and inhibiting the activity of tau kinases such as GSK-3beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in lab experiments. It can be difficult to determine the optimal concentration of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator to use in experiments, and there may be off-target effects that need to be considered.
Direcciones Futuras
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator. One potential area of research is the development of more potent and selective 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activators. Another area of research is the identification of biomarkers that can be used to predict the response to 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator treatment. Additionally, the potential applications of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis, warrant further investigation.
Métodos De Síntesis
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with tetrahydro-2-furanmethanol to produce 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator.
Aplicaciones Científicas De Investigación
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to inhibit tumor growth by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has also been studied for its potential applications in Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-4-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(27-18-6-3-2-4-7-18)20(24)23-17-11-9-16(10-12-17)21(25)22-14-19-8-5-13-26-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
RCYBDMMKMQCYSN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
